N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
634186-60-0 |
|---|---|
Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(3-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(11-15)20(24)22-16-7-4-8-17(12-16)25-13-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,22,24) |
InChI Key |
ONHXZHJZXBEAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative to form the benzyloxy group.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the benzyloxyphenyl derivative with 5-chloro-2-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and hydroxyl group in this compound participate in hydrolysis under specific conditions:
Acidic Hydrolysis
-
Products :
-
5-Chloro-2-hydroxybenzoic acid
-
3-(Benzyloxy)aniline
-
-
Mechanism : Acid-catalyzed cleavage of the amide bond yields the corresponding carboxylic acid and amine .
Basic Hydrolysis
-
Products :
-
Sodium 5-chloro-2-hydroxybenzoate
-
3-(Benzyloxy)aniline
-
-
Key Data : Yields for analogous compounds range from 70–89% under optimized conditions .
Hydrogenolysis of the Benzyloxy Group
The benzyloxy group (-OBn) undergoes catalytic hydrogenation:
-
Conditions : H₂ gas (1–3 atm) with 10% Pd/C catalyst in ethanol or THF .
-
Products :
-
3-Hydroxyphenyl-5-chloro-2-hydroxybenzamide
-
Toluene (byproduct)
-
-
Reaction Time : 12–24 hours.
Nucleophilic Substitution at the Chlorine Site
The chlorine atom at position 5 participates in aromatic nucleophilic substitution:
Esterification and Etherification
The hydroxyl group at position 2 undergoes derivatization:
Esterification
-
Reagents : Acetyl chloride, pyridine (base), room temperature .
-
Product : 2-Acetoxy-N-[3-(benzyloxy)phenyl]-5-chlorobenzamide.
Etherification
-
Product : 2-Benzyloxy-N-[3-(benzyloxy)phenyl]-5-chlorobenzamide.
Acylation Reactions
The amine group (from hydrolysis products) can be re-acylated:
Comparative Reactivity Data
The table below summarizes reaction outcomes for structurally related compounds:
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Benzyloxy Hydrogenolysis : Catalytic cleavage of the C–O bond generates a phenolic hydroxyl group.
-
Chlorine Substitution : Electron-withdrawing effects of the adjacent hydroxyl group activate the aryl chloride for nucleophilic attack .
Scientific Research Applications
Biological Activities
1. Anticancer Potential
Research indicates that N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide may act as an inhibitor of the Wnt/Frizzled signaling pathway, which is crucial in regulating cell proliferation and differentiation. Dysregulation of this pathway is linked to various cancers. Studies show that compounds with similar structures can downregulate components of this signaling cascade, thereby inhibiting tumor growth and metastasis.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. In vitro studies have shown that derivatives of this compound exhibit notable activity against Staphylococcus aureus and Mycobacterium tuberculosis. For instance, modifications to the compound's structure have resulted in enhanced potency against these microorganisms while maintaining low cytotoxicity levels .
Case Study 1: Anticancer Research
A study investigated the effects of this compound on breast cancer cell lines. The compound was found to significantly inhibit cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of this compound against resistant strains of Escherichia coli. The compound exhibited significant bactericidal activity, making it a candidate for further development as an antimicrobial agent .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chloro and hydroxy groups contribute to its overall reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydroxybenzamide Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl groups in the bis(trifluoromethyl) derivative () enhance electrophilicity and metabolic stability compared to the benzyloxy group in the target compound, which is electron-donating and may improve solubility .
- Methoxy vs.
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations:
- Synthetic Efficiency: Compounds with benzyloxy or aminothiazole groups () exhibit high yields (70–88%), suggesting feasible synthetic routes for the target compound .
Biological Activity
N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzyloxy group : Enhances lipophilicity and potential biological interactions.
- Chloro group : Often associated with increased biological activity.
- Hydroxyl group : Contributes to solubility and may participate in hydrogen bonding.
The molecular formula is CHClNO with a molecular weight of approximately 299.73 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have been evaluated for their efficacy against various pathogens, suggesting that this compound may exhibit similar effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.070 μM | |
| Enterococcus faecalis | 4.66 - 35.8 μM | |
| Mycobacterium tuberculosis | Active against strains |
The presence of both the chloro and hydroxyl groups is often correlated with enhanced antimicrobial activity, potentially improving interactions with bacterial cell membranes.
Anticancer Activity
This compound has been studied for its potential to inhibit the Wnt/Frizzled signaling pathway, which is crucial in cancer cell proliferation and differentiation. Dysregulation of this pathway is linked to various cancers, making it a target for therapeutic intervention.
- Mechanism of Action : The compound may inhibit Dishevelled proteins, which are key mediators in the Wnt signaling pathway, thereby reducing tumor growth and metastasis.
A study demonstrated that compounds with structural similarities exhibited significant anticancer properties, supporting further exploration of this compound's therapeutic potential in oncology .
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study assessed the antimicrobial efficacy of various salicylanilide derivatives against intestinal bacteria. The results highlighted that compounds similar to this compound showed promising MIC values against resistant strains such as MRSA . -
Anticancer Research :
In vitro studies have shown that derivatives of benzamide compounds can reduce cell viability in cancer cell lines. For instance, a related compound displayed significant cytotoxicity against ovarian cancer cells, indicating that this compound may have similar effects .
Q & A
Q. What are the key synthetic pathways for N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process. A common approach involves:
Esterification : Reacting 5-chloro-2-hydroxybenzoic acid with methanol under acidic conditions to form the methyl ester.
Acylation : Treating the ester with benzyloxy-substituted aniline derivatives using coupling agents like EDCI/HOBt in dichloromethane (DCM) at room temperature .
Deprotection : Removing protective groups (e.g., TIPS groups) using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride) and using pyridine as a base to neutralize HCl byproducts .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 85 |
| Acylation | EDCI, HOBt, DCM, rt | 72 |
| Deprotection | TBAF, THF, 0°C → rt | 90 |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation requires:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), benzyloxy groups (δ 4.9–5.1 ppm), and hydroxyl signals (broad, δ ~10 ppm). Chlorine substituents cause deshielding in adjacent carbons .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 382.0845 for C₂₀H₁₆ClNO₃).
- IR Spectroscopy : Detect O–H (3200–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and C–O–C (1250 cm⁻¹) stretches .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar benzamide derivatives exhibit:
- Antibacterial Activity : Inhibition of bacterial enzymes like acps-PPTase, critical for lipid biosynthesis .
- Antifungal Potential : Disruption of fungal cell walls via interference with chitin synthase .
Screening should involve in vitro assays (e.g., MIC tests against S. aureus and E. coli) and enzyme inhibition studies using purified targets .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the binding affinity of this compound to bacterial targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:
Model Binding Sites : Align the compound with enzyme active sites (e.g., PPTase) using crystallographic data (PDB: 3TGP).
Calculate ΔG Binding : Estimate free energy changes (MM-PBSA/GBSA methods) to rank affinity .
Validate with SAR : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. Example Docking Results :
| Target Enzyme | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) |
|---|---|---|
| PPTase | -9.2 | 12.4 |
| Chitin Synthase | -8.7 | 18.9 |
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Methodological Answer : Contradictions may arise from:
- Solubility Issues : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability.
- Metabolic Instability : Perform stability assays in liver microsomes to identify degradation pathways .
- Off-Target Effects : Employ CRISPR-based gene knockout models to isolate target-specific activity .
Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).
Q. What strategies optimize the selectivity of this compound for bacterial over human enzymes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyloxy group position) to enhance steric clashes with human homologs.
- Proteomic Profiling : Use affinity pull-down assays with bacterial vs. mammalian lysates to identify off-target binding .
- Crystallography : Resolve co-crystal structures to guide rational design of selective inhibitors .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields across studies?
- Methodological Answer : Variations may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
